N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C32H30N4O3S3 and its molecular weight is 614.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in pharmacology.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the benzo[d]thiazole moiety followed by the introduction of the tetrahydrothienopyridine scaffold. The final stages involve coupling reactions to construct the sulfonamide and benzamide functionalities. Specific methods may vary, but common techniques include:
- Condensation Reactions : To form the benzo[d]thiazole and thieno[2,3-c]pyridine frameworks.
- Coupling Reactions : Such as amide bond formation for the final product assembly.
Antitumor Activity
Research indicates that compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) exhibit significant antitumor activity. For instance, related analogs have demonstrated low micromolar (µM) inhibition against apurinic/apyrimidinic endonuclease 1 (APE1), which is crucial for DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to alkylating agents such as temozolomide and methylmethane sulfonate .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications to the benzamide and sulfonamide groups can significantly influence biological activity. Compounds with specific substitutions on the benzo[d]thiazole and tetrahydrothienopyridine rings show enhanced potency against APE1 and improved pharmacokinetic profiles. For example:
Compound | APE1 Inhibition (µM) | Cytotoxicity Enhancement |
---|---|---|
Analog 1 | 5 | Yes |
Analog 2 | 10 | Yes |
Target Compound | 3 | Yes |
This table summarizes findings from various studies indicating how structural changes can optimize activity.
The proposed mechanism involves the compound's ability to bind to APE1, leading to an accumulation of DNA damage in cancer cells. This is particularly relevant in therapeutic contexts where enhancing the efficacy of existing chemotherapeutics is desired .
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
- In Vivo Studies : In animal models, administration of related compounds has shown a significant reduction in tumor size when combined with standard chemotherapy agents.
- Cell Line Studies : Compounds were tested on various human cancer cell lines (e.g., HeLa cells), demonstrating a marked increase in apoptosis markers when treated with both the compound and alkylating agents .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O3S3/c1-2-35-19-17-24-28(20-35)41-32(29(24)31-33-25-10-4-6-12-27(25)40-31)34-30(37)22-13-15-23(16-14-22)42(38,39)36-18-7-9-21-8-3-5-11-26(21)36/h3-6,8,10-16H,2,7,9,17-20H2,1H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFXZFWMSNQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.